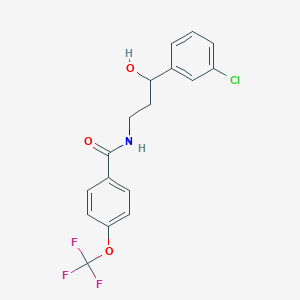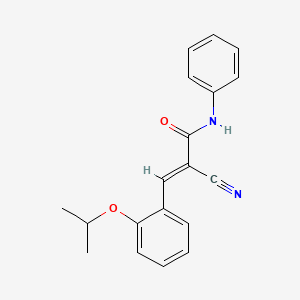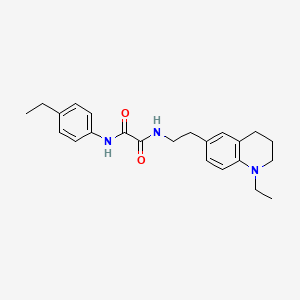![molecular formula C12H16ClNO2 B2680770 4-[2-(2-Chlorophenoxy)ethyl]morpholine CAS No. 416881-79-3](/img/structure/B2680770.png)
4-[2-(2-Chlorophenoxy)ethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Chlorophenoxy)ethyl]morpholine, also known as CPM or Chlorphenamine, is a chemical compound that has been widely used in scientific research. It is a member of the morpholine family and is commonly used as a histamine H1 receptor antagonist. CPM has been used in various research studies, including in vitro and in vivo experiments, due to its ability to modulate the immune response, inhibit inflammation, and regulate the function of various cells and tissues.
Mécanisme D'action
4-[2-(2-Chlorophenoxy)ethyl]morpholine exerts its pharmacological effects by blocking the histamine H1 receptor, which is a G-protein-coupled receptor that is widely distributed in various tissues, including the respiratory tract, skin, and gastrointestinal tract. The binding of histamine to the H1 receptor activates a signaling cascade that leads to the release of various inflammatory mediators, such as prostaglandins and leukotrienes. By blocking the H1 receptor, 4-[2-(2-Chlorophenoxy)ethyl]morpholine inhibits the release of these mediators and reduces inflammation.
Biochemical and Physiological Effects:
4-[2-(2-Chlorophenoxy)ethyl]morpholine has been shown to have various biochemical and physiological effects, including the inhibition of histamine-induced bronchoconstriction, reduction of vascular permeability, and inhibition of platelet aggregation. Additionally, 4-[2-(2-Chlorophenoxy)ethyl]morpholine has been shown to modulate the function of various immune cells, such as T cells, B cells, and dendritic cells. It has also been shown to regulate the function of various tissues, including the liver, kidney, and heart.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-[2-(2-Chlorophenoxy)ethyl]morpholine in scientific research has several advantages, including its well-established pharmacological properties, its availability, and its relatively low cost. Additionally, 4-[2-(2-Chlorophenoxy)ethyl]morpholine has been extensively studied and has a well-defined mechanism of action, which makes it a useful tool for studying various physiological processes. However, there are also limitations to the use of 4-[2-(2-Chlorophenoxy)ethyl]morpholine in lab experiments, including its potential for off-target effects, its limited solubility in aqueous solutions, and its potential for toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of 4-[2-(2-Chlorophenoxy)ethyl]morpholine in scientific research. One potential application is in the study of the role of histamine in cancer progression and metastasis. Additionally, 4-[2-(2-Chlorophenoxy)ethyl]morpholine may be useful for studying the role of histamine in the regulation of the gut microbiome and the development of inflammatory bowel disease. Furthermore, 4-[2-(2-Chlorophenoxy)ethyl]morpholine may be useful for studying the role of histamine in the regulation of the blood-brain barrier and the development of neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 4-[2-(2-Chlorophenoxy)ethyl]morpholine involves the reaction of 2-chlorophenol with ethylene oxide, followed by the reaction of the resulting product with morpholine. The reaction is carried out under controlled conditions, and the purity of the product is ensured through various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
4-[2-(2-Chlorophenoxy)ethyl]morpholine has been extensively used in scientific research, particularly in the fields of immunology, pharmacology, and toxicology. It has been shown to modulate the immune response by inhibiting the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 4-[2-(2-Chlorophenoxy)ethyl]morpholine has also been used to study the role of histamine in various physiological processes, such as allergy, asthma, and inflammation.
Propriétés
IUPAC Name |
4-[2-(2-chlorophenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFXYFVPELUXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Chlorophenoxy)ethyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2680701.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pent-4-enamide](/img/structure/B2680702.png)


![tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2680705.png)
![3-{3-Oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2680706.png)
![6-ethyl-1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2680707.png)
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2680710.png)